2,3,5,6-Tetrafluorobenzaldehyde

Catalog No.
S709180
CAS No.
19842-76-3
M.F
C7H2F4O
M. Wt
178.08 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5,6-Tetrafluorobenzaldehyde

CAS Number

19842-76-3

Product Name

2,3,5,6-Tetrafluorobenzaldehyde

IUPAC Name

2,3,5,6-tetrafluorobenzaldehyde

Molecular Formula

C7H2F4O

Molecular Weight

178.08 g/mol

InChI

InChI=1S/C7H2F4O/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1-2H

InChI Key

YIRYOMXPMOLQSO-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1F)F)C=O)F)F

Canonical SMILES

C1=C(C(=C(C(=C1F)F)C=O)F)F

Organic Synthesis:

Fluorinated aromatic aldehydes can serve as valuable starting materials for the synthesis of various complex molecules due to the unique properties introduced by the fluorine atoms. These properties can influence factors like reactivity, stability, and lipophilicity (fat solubility) of the resulting compounds.

  • A study published in the Journal of the American Chemical Society demonstrates the use of 2,3,5,6-tetrafluorobenzaldehyde in the synthesis of fluorinated stilbenes, which are potential antitumor agents [].

Material Science:

Fluorinated aromatic aldehydes can be used as building blocks in the design and synthesis of novel materials with specific properties. For instance, they can be incorporated into polymers to enhance their thermal stability, chemical resistance, and other desirable characteristics.

  • Research published in the journal ACS Applied Materials & Interfaces explores the use of fluorinated aromatic aldehydes in the development of fluorine-containing poly(arylene ether)s, a class of polymers with potential applications in fuel cells and separation membranes [].

2,3,5,6-Tetrafluorobenzaldehyde is an aromatic aldehyde characterized by the presence of four fluorine atoms attached to a benzene ring. Its molecular formula is C₇H₂F₄O, and it has a molecular weight of 188.07 g/mol. The compound exhibits a pale yellow liquid state at room temperature and is known for its distinct chemical properties due to the electronegative fluorine substituents, which enhance its reactivity and influence its physical characteristics such as boiling and melting points .

  • Specific data on the toxicity of 2,3,5,6-tetrafluorobenzaldehyde is limited. However, as with most aldehydes, it's likely to be irritating to the skin, eyes, and respiratory system [].
  • Standard laboratory safety practices should be followed when handling this compound, including wearing gloves, eye protection, and working in a fume hood [].
, primarily due to the aldehyde functional group and the fluorine atoms. Key reactions include:

  • Nucleophilic Substitution Reactions: The fluorine atoms can be replaced by nucleophiles under suitable conditions. This reactivity allows for the synthesis of various substituted derivatives.
  • Condensation Reactions: It can undergo condensation with amines or other nucleophiles to form imines or related compounds.
  • Reduction Reactions: The aldehyde group can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions make 2,3,5,6-tetrafluorobenzaldehyde a valuable intermediate in organic synthesis .

The synthesis of 2,3,5,6-tetrafluorobenzaldehyde can be achieved through several methods:

  • Direct Fluorination: This method involves the fluorination of benzaldehyde using fluorinating agents under controlled conditions to introduce fluorine atoms at specific positions on the aromatic ring.
  • Electrophilic Aromatic Substitution: Starting from a less fluorinated precursor, electrophilic substitution reactions can be employed to introduce additional fluorine atoms at the desired positions.
  • Oxidation of Tetrafluorotoluene: Another approach involves the oxidation of tetrafluorotoluene to yield 2,3,5,6-tetrafluorobenzaldehyde .

2,3,5,6-Tetrafluorobenzaldehyde finds applications in various fields:

  • Organic Synthesis: It serves as an important building block for synthesizing complex organic molecules and pharmaceuticals.
  • Material Science: Due to its unique properties, it is used in developing advanced materials such as coatings and polymers.
  • Fluorescent Probes: The compound can be utilized in creating fluorescent probes for biochemical applications .

Interaction studies involving 2,3,5,6-tetrafluorobenzaldehyde focus on its reactivity with various nucleophiles and its role in forming complex structures through click chemistry or other coupling reactions. These studies are crucial for understanding how this compound can be utilized in bioconjugation techniques and material science applications .

Several compounds exhibit structural similarities to 2,3,5,6-tetrafluorobenzaldehyde. Below is a comparison highlighting their uniqueness:

Compound NameStructure/Functional GroupsUnique Features
2,3-DifluorobenzaldehydeTwo fluorine atomsLess reactive than tetrafluorinated compounds
2-FluorobenzaldehydeOne fluorine atomSimpler structure; fewer substitution possibilities
4-Azido-2,3,5,6-tetrafluorobenzaldehydeAzido group + tetrafluorinated ringHigh reactivity due to azido group; used in click chemistry
2,3-DichlorobenzaldehydeTwo chlorine atomsDifferent halogen effects; less electronegative than fluorine

Uniqueness of 2,3,5,6-Tetrafluorobenzaldehyde:
The uniqueness of 2,3,5,6-tetrafluorobenzaldehyde lies in the combination of four fluorine substituents on the aromatic ring and the aldehyde functional group. This configuration significantly enhances its reactivity compared to other similar compounds while providing distinct electronic properties that are advantageous in various chemical applications .

XLogP3

1.9

Boiling Point

178.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,3,5,6-Tetrafluorobenzaldehyde

Dates

Modify: 2023-08-15

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